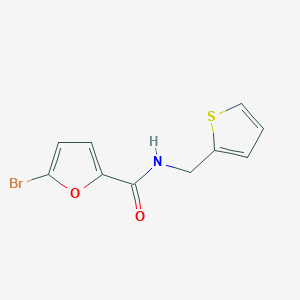
N-1,3-thiazol-2-yl-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-thiazol-2-yl-4-biphenylcarboxamide, also known as TBCA, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. TBCA has been shown to have inhibitory effects on the activity of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the immune response to viral and bacterial infections.
Applications De Recherche Scientifique
N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been studied extensively in the context of its potential therapeutic applications. It has been shown to have inhibitory effects on the activity of cGAS, an enzyme involved in the immune response to viral and bacterial infections. This inhibition of cGAS activity has been shown to reduce the production of interferons and other cytokines that are involved in the immune response. N-1,3-thiazol-2-yl-4-biphenylcarboxamide has also been shown to have potential applications in the treatment of autoimmune diseases, where the immune system attacks healthy cells and tissues. In addition, N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been studied as a potential treatment for cancer, as cGAS has been implicated in the progression of certain types of cancer.
Mécanisme D'action
N-1,3-thiazol-2-yl-4-biphenylcarboxamide inhibits the activity of cGAS by binding to a specific site on the enzyme. This binding prevents the enzyme from catalyzing the formation of cyclic GMP-AMP (cGAMP), which is a signaling molecule that activates the immune response. By inhibiting cGAS activity, N-1,3-thiazol-2-yl-4-biphenylcarboxamide reduces the production of interferons and other cytokines that are involved in the immune response.
Biochemical and Physiological Effects:
N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of cGAS activity by N-1,3-thiazol-2-yl-4-biphenylcarboxamide reduces the production of interferons and other cytokines that are involved in the immune response. This reduction in cytokine production can have a number of downstream effects, including reduced inflammation and reduced tissue damage. N-1,3-thiazol-2-yl-4-biphenylcarboxamide has also been shown to have potential applications in the treatment of autoimmune diseases, where the immune system attacks healthy cells and tissues. In addition, N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been studied as a potential treatment for cancer, as cGAS has been implicated in the progression of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-thiazol-2-yl-4-biphenylcarboxamide has a number of advantages and limitations for lab experiments. One advantage is its specificity for cGAS, which allows for targeted inhibition of this enzyme. N-1,3-thiazol-2-yl-4-biphenylcarboxamide also has a high degree of purity and stability, making it a reliable reagent for lab experiments. One limitation of N-1,3-thiazol-2-yl-4-biphenylcarboxamide is its relatively high cost, which may limit its use in some research settings. In addition, N-1,3-thiazol-2-yl-4-biphenylcarboxamide has limited solubility in water, which may require the use of organic solvents in lab experiments.
Orientations Futures
There are a number of future directions for research on N-1,3-thiazol-2-yl-4-biphenylcarboxamide. One area of interest is the development of more potent and selective inhibitors of cGAS. Another area of interest is the investigation of the potential therapeutic applications of N-1,3-thiazol-2-yl-4-biphenylcarboxamide in the treatment of autoimmune diseases and cancer. In addition, further research is needed to fully understand the biochemical and physiological effects of N-1,3-thiazol-2-yl-4-biphenylcarboxamide, as well as its potential limitations in lab experiments. Overall, N-1,3-thiazol-2-yl-4-biphenylcarboxamide is a promising small molecule inhibitor that has the potential to have significant therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of N-1,3-thiazol-2-yl-4-biphenylcarboxamide involves a multistep process that has been described in detail in several research papers. The starting material for the synthesis is 2-aminobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptobenzothiazole to form the thiazole intermediate. This intermediate is then reacted with 4-bromobiphenyl to form the final product, N-1,3-thiazol-2-yl-4-biphenylcarboxamide. The synthesis of N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been optimized to produce high yields and purity, making it a viable option for large-scale production.
Propriétés
IUPAC Name |
4-phenyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(18-16-17-10-11-20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQUQIHXBVOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)

![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)



![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)


![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)